molecular formula C9H13FN2O B13257382 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine

Cat. No.: B13257382
M. Wt: 184.21 g/mol
InChI Key: GJJRJUHJILFWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, an amine group at the 2nd position, and a methoxypropan-2-yl group attached to the nitrogen atom. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine

InChI

InChI=1S/C9H13FN2O/c1-7(6-13-2)11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

GJJRJUHJILFWPO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=NC(=CC=C1)F

Origin of Product

United States

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